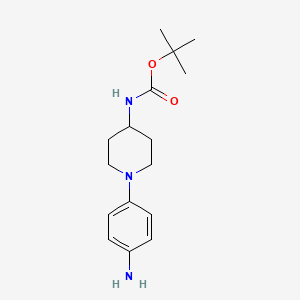

tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate

Description

tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate is a piperidine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-aminophenyl substituent. This structure is pivotal in medicinal chemistry, serving as a key intermediate in synthesizing bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the 4-aminophenyl moiety provides a reactive site for further functionalization, such as cross-coupling or acylation reactions . The compound is frequently utilized in drug discovery, particularly in targeting enzymes or receptors where aromatic amine interactions are critical .

Properties

IUPAC Name |

tert-butyl N-[1-(4-aminophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-8-10-19(11-9-13)14-6-4-12(17)5-7-14/h4-7,13H,8-11,17H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNOWFDLCFGFDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate typically involves the reaction of 4-aminophenylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a series of reactions involving tert-butyl carbamate and piperidine derivatives. The general reaction mechanism typically includes nucleophilic substitution and deprotection steps to yield the desired product. The molecular formula is , with a molecular weight of 290.36 g/mol. It is characterized by moderate solubility in organic solvents such as chloroform and methanol .

Biological Activities

2.1 Antimicrobial Properties

Research has demonstrated that derivatives of tert-butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate exhibit promising antimicrobial activity against various strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. These compounds have shown effectiveness comparable to standard antibiotics at low concentrations (0.78–3.125 μg/mL), indicating their potential as alternatives to conventional treatments for antibiotic-resistant infections .

2.2 Anti-inflammatory Effects

In vitro studies have indicated that this compound can modulate inflammatory responses, particularly through the inhibition of NLRP3 inflammasome activation in macrophages. This suggests its potential application in treating inflammatory diseases by reducing pyroptosis, a form of programmed cell death associated with inflammation .

2.3 Cancer Research

The compound has also been investigated for its role as a scaffold in developing inhibitors for various cancer-related targets, including OGG1 (8-oxoguanine DNA glycosylase). Compounds derived from this compound have been evaluated for their ability to engage cellular targets effectively, showing selective activity against cancer cell lines .

Antimicrobial Activity Case Study

A study conducted on the antimicrobial efficacy of several derivatives revealed that this compound exhibited strong bactericidal properties against both susceptible and drug-resistant strains of Staphylococcus aureus. The compound's ability to disrupt biofilm formation further enhances its therapeutic potential against chronic infections .

| Compound | Activity Against | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| This compound | MRSA | 0.78 |

| This compound | VREfm | 3.125 |

Anti-inflammatory Mechanism Case Study

In a study assessing the anti-inflammatory effects, differentiated THP-1 cells were treated with lipopolysaccharide to induce NLRP3 expression followed by treatment with the compound. Results indicated a significant reduction in IL-1β production and pyroptotic cell death, highlighting its potential use in inflammatory diseases .

| Treatment | Pyroptosis % Decrease |

|---|---|

| Vehicle | 0 |

| Compound | 35 |

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes structural analogues of tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate, highlighting substituent differences, molecular weights, and applications:

Key Structural and Functional Differences

Substituent Reactivity: The 4-aminophenyl group in the parent compound enables nucleophilic aromatic substitution or Pd-catalyzed coupling, making it versatile for late-stage diversification . In contrast, 4-cyanopyridin-2-yl () and 2-chloronicotinoyl () substituents are electron-withdrawing, directing reactions to specific positions for heterocyclic drug scaffolds. Acetyl () and methylsulfonyl () groups reduce basicity of the piperidine nitrogen, altering pharmacokinetic profiles such as blood-brain barrier permeability .

Biological Activity: The indole-piperazine hybrid in demonstrates potent inhibition of p97, a AAA+ ATPase implicated in protein degradation, with an IC50 of 12 nM . This contrasts with the parent compound’s primary role as an intermediate rather than a direct therapeutic agent. The hydroxyimino group in ’s CK1δ inhibitor introduces hydrogen-bonding interactions critical for enzyme active-site binding, achieving >98% purity in preclinical testing .

Synthetic Accessibility :

- The parent compound is synthesized via reductive amination of tert-butyl piperidin-4-ylcarbamate with 4-nitrobenzene derivatives, followed by nitro-to-amine reduction (e.g., H2/Pd-C) . Analogues like the acetylpiperidin-4-yl derivative () are prepared via acylation with acetic anhydride under mild conditions, yielding 670 g in parallel batches .

Biological Activity

tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate, also known by its IUPAC name, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₁₆H₂₅N₃O₂

- Molecular Weight : 291.39 g/mol

- CAS Number : 392335-22-7

- Purity : 95%

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. It has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease.

Key Mechanisms:

- Acetylcholinesterase Inhibition : The compound exhibits significant inhibition of acetylcholinesterase (AChE), which is crucial for the regulation of acetylcholine levels in the brain. This action may enhance cholinergic signaling, providing therapeutic effects in cognitive disorders.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, particularly through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in neuroinflammation.

- Neuroprotection : The compound has shown protective effects against beta-amyloid-induced toxicity in neuronal cells, suggesting a role in mitigating the pathological processes associated with Alzheimer's disease.

In Vitro Studies

Several studies have evaluated the biological activity of this compound using various in vitro models:

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for understanding the systemic effects of the compound:

- Alzheimer's Disease Models : In scopolamine-induced models, treatment with the compound led to a significant reduction in Aβ plaque formation compared to control groups, indicating potential efficacy in cognitive enhancement and neuroprotection.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of Alzheimer's disease:

- Study Design : Mice were administered varying doses of the compound over four weeks.

- Results : Behavioral tests indicated improved memory and learning capabilities in treated mice compared to controls. Histological analysis revealed reduced Aβ deposition and decreased markers of neuroinflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (1-(4-aminophenyl)piperidin-4-yl)carbamate, and how are reaction conditions optimized?

- Methodology : A common synthesis involves reacting 1-(4-aminophenyl)piperidin-4-amine with tert-butyl chloroformate in dichloromethane, using triethylamine as a base at room temperature . Optimization focuses on solvent choice (e.g., dichloromethane for solubility), temperature control (room temperature to avoid side reactions), and stoichiometric ratios (1:1.2 amine to chloroformate). Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies structural features, such as the tert-butyl singlet at ~1.4 ppm and aromatic protons from the 4-aminophenyl group (6.5–7.2 ppm). Mass spectrometry (ESI-MS) confirms molecular weight ([M+H]⁺ expected for C₁₆H₂₄N₃O₂: 290.18 g/mol). FT-IR detects carbamate C=O stretches at ~1700 cm⁻¹ .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure access to eyewash stations and emergency showers. Avoid inhalation by working in a fume hood. Toxicity data (limited) suggest handling as a potential irritant; refer to SDS for hazard-specific guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology : Conduct dose-response assays (e.g., MIC for antimicrobial activity vs. IC₅₀ for cytotoxicity) to differentiate selective targeting. Use orthogonal assays (e.g., bacterial growth inhibition vs. mammalian cell viability) and validate with structural analogs. Conflicting results may arise from impurity artifacts; confirm compound purity via HPLC (>98%) before testing .

Q. What strategies are recommended for designing SAR studies to evaluate the impact of substituents on the piperidine ring?

- Methodology : Synthesize derivatives with systematic substitutions (e.g., halogenation at the phenyl ring, alkylation at the piperidine nitrogen). Compare logP (lipophilicity) and steric parameters (e.g., using molecular volume calculations). Assess biological activity in enzyme inhibition assays (e.g., kinase or protease panels) to correlate structural changes with potency .

Q. How can mechanistic studies elucidate the role of the carbamate group in metabolic stability?

- Methodology : Perform in vitro metabolic assays (e.g., liver microsomes) with LC-MS analysis to track hydrolysis products. Compare stability with/without carbamate modification. Use isotopic labeling (e.g., ¹⁴C-carbamate) to trace metabolic pathways. Computational modeling (e.g., DFT for bond dissociation energies) predicts susceptibility to enzymatic cleavage .

Q. What experimental approaches are suitable for identifying off-target effects in receptor binding studies?

- Methodology : Employ high-throughput screening (HTS) against receptor libraries (e.g., GPCRs, ion channels). Use radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity. Cross-validate with functional assays (e.g., calcium flux for GPCR activation). Off-target hits should be analyzed for structural motifs (e.g., piperidine-carbamate interactions) .

Q. How can computational docking studies guide the optimization of this compound for CNS penetration?

- Methodology : Simulate blood-brain barrier (BBB) permeability using PAMPA-BBB models. Perform molecular docking (e.g., AutoDock Vina) against ABC transporters (e.g., P-glycoprotein) to predict efflux. Optimize logD (target ~2–3) and polar surface area (<90 Ų) via substituent modifications. Validate with in vivo pharmacokinetic studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.